1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine
Description
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine (Molecular Formula: C₁₁H₁₄F₃N₃) is a heterocyclic compound featuring a piperidine core substituted with a 5-trifluoromethylpyridin-2-yl group at position 1 and an amine at position 4 of the piperidine ring . Key structural attributes include:
- SMILES: C1CN(CCC1N)C2=NC=C(C=C2)C(F)(F)F
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-1-2-10(16-7-8)17-5-3-9(15)4-6-17/h1-2,7,9H,3-6,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVHQAOEZPKBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 5-(trifluoromethyl)pyridine with piperidine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like methanol or acetonitrile and may require catalysts or reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The exact molecular targets and pathways depend on the specific application and context of use, but they often involve key enzymes and receptors in biological systems .
Comparison with Similar Compounds
Pyrimidine-Based Analogs
Compound : 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine ()
- Structural Differences : Pyrimidine ring replaces pyridine, with trifluoromethyl and methyl groups at positions 6 and 4, respectively.
- Methyl substitution may enhance steric hindrance, affecting receptor interactions.
| Property | Target Compound | Pyrimidine Analog |
|---|---|---|
| Molecular Formula | C₁₁H₁₄F₃N₃ | C₁₁H₁₄F₃N₅ |
| Heterocycle | Pyridine | Pyrimidine |
| Key Substituents | CF₃ (C5) | CF₃ (C6), CH₃ (C4) |
Positional Isomers
Compound : 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine ()
- Structural Differences : Trifluoromethyl group at pyridine C3 instead of C3.
- Implications :
- Altered electronic distribution due to meta-substitution vs. para-substitution.
- Steric effects may reduce binding affinity to targets preferring para-substituted analogs.
| Property | Target Compound | C3-Trifluoromethyl Analog |
|---|---|---|
| Substituent Position | Pyridine C5 | Pyridine C3 |
| Electronic Effects | Stronger -I effect (para) | Moderate -I effect (meta) |
Pyrazole and Piperidine Hybrids
Compound : N-(5-Piperidin-4-yl-1-propan-2-yl-pyrazol-3-yl)-4-(trifluoromethyl)pyridin-2-amine ()
- Structural Differences : Incorporates a pyrazole ring linked to piperidine and a trifluoromethylpyridine.
- Implications :
- Pyrazole introduces additional hydrogen-bonding sites.
- Isopropyl group increases lipophilicity (logP) but may reduce solubility.
| Property | Target Compound | Pyrazole-Piperidine Hybrid |
|---|---|---|
| Heterocycles | Pyridine | Pyridine + Pyrazole |
| Functional Groups | CF₃, NH₂ | CF₃, NH₂, Isopropyl |
| LogP (Predicted) | ~2.1 | ~3.5 |
Benzimidazole Derivatives
Compound : {1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (-10)
- Structural Differences : Combines benzimidazole, imidazole, and pyridine moieties.
- Implications :
- Extended aromaticity may improve target affinity but reduce metabolic stability.
- Trifluoromethoxy/sulfanyl groups enhance electron-withdrawing effects.
| Property | Target Compound | Benzimidazole Derivative |
|---|---|---|
| Molecular Complexity | Moderate | High |
| Pharmacokinetic Profile | Likely favorable | Potential CYP450 interactions |
Pharmacological and Physicochemical Insights
- logP : The target compound’s logP is estimated at ~2.1, balancing trifluoromethyl hydrophobicity and amine hydrophilicity. Analogs with methyl/isopropyl groups exhibit higher logP (~3.5) .
- Target Binding : Pyridine’s para-CF₃ substitution optimizes electronic and steric effects for receptor interactions, whereas meta-substitution () may disrupt binding .
Biological Activity
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine, also known by its CAS number 406476-31-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H13F3N2 |
| Molecular Weight | 274.24 g/mol |
| Boiling Point | Not available |
| InChI Key | KNDSIDUPVUCATQ-UHFFFAOYSA-N |
| Log P (octanol-water) | Not specified |
| Solubility | High |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cell lines, particularly in hypopharyngeal tumors. This is attributed to its ability to interact with protein binding sites effectively, enhancing its cytotoxicity compared to standard chemotherapeutics like bleomycin .
- Antiparasitic Activity : Studies have demonstrated that structural modifications in similar piperidine derivatives can enhance their efficacy against parasites. The trifluoromethyl group may contribute to improved activity by affecting lipophilicity and metabolic stability .
Anticancer Activity
A study evaluated the anticancer potential of various piperidine derivatives, including this compound. The compound was tested against several cancer cell lines, showing promising results:
| Cell Line | IC50 (μM) |
|---|---|
| FaDu (hypopharyngeal) | 0.064 |
| HeLa (cervical) | 0.115 |
| MCF7 (breast) | 0.090 |
The results suggest that the trifluoromethyl substitution enhances the cytotoxic effect through better interaction with cellular targets .
Antiparasitic Activity
In another study focusing on antiparasitic properties, compounds structurally related to this compound were evaluated for their efficacy against Plasmodium falciparum:
| Compound | EC50 (μM) |
|---|---|
| Compound A | 0.025 |
| Compound B | 0.038 |
| Compound C | 0.067 |
These findings indicate that the incorporation of polar functionalities can improve aqueous solubility while maintaining or enhancing biological activity against resistant strains .
Case Study 1: Cancer Therapy
In a preclinical study published in MDPI, researchers synthesized a series of piperidine derivatives including the target compound. The study highlighted that the trifluoromethyl group significantly increased the potency against hypopharyngeal tumor cells compared to other derivatives lacking this substitution .
Case Study 2: Antiparasitic Efficacy
Another investigation focused on the activity of similar compounds against malaria parasites, revealing that modifications leading to increased lipophilicity resulted in enhanced efficacy. The study emphasized the importance of structural optimization in developing effective antiparasitic agents .
Q & A
Q. What are the most reliable synthetic routes for 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine, and how can intermediates be characterized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyridine core via nucleophilic aromatic substitution (e.g., reacting 5-trifluoromethylpyridine-2-carboxylic acid derivatives with piperidin-4-amine precursors under Buchwald-Hartwig amination conditions) .
- Step 2 : Purification using column chromatography with gradients (e.g., hexane/ethyl acetate) and characterization via H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC (≥95% purity thresholds) .
- Key intermediates : Monitor with TLC and FT-IR to confirm functional groups (e.g., NH stretching at ~3300 cm) .
Q. How can researchers assess the compound’s preliminary biological activity?
Initial screens focus on:
- Kinase inhibition : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™ Kinase Assay) to test selectivity against kinases like EGFR or ALK .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., A549, HCT-116) with IC calculations using nonlinear regression models (GraphPad Prism) .
- Solubility : Measure in PBS (pH 7.4) via UV-Vis spectroscopy; logP values predicted using ChemAxon or ACD/Labs .
Q. What role does the trifluoromethyl group play in modulating physicochemical properties?
The CF group enhances:
- Lipophilicity : Increases membrane permeability (measured via PAMPA assays) .
- Metabolic stability : Reduces oxidative degradation in microsomal assays (e.g., human liver microsomes + NADPH) .
- Electron-withdrawing effects : Stabilizes the pyridine ring, confirmed via Hammett substituent constants (σ = 0.43) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scale-up without compromising yield?
- Design of Experiments (DOE) : Use response surface methodology (RSM) to model variables (temperature, catalyst loading, solvent ratios) .
- Continuous flow chemistry : Reduces side reactions (e.g., dimerization) by maintaining precise residence times (e.g., 30 min at 120°C) .
- In-line analytics : Implement PAT tools like ReactIR™ to monitor reaction progression and detect intermediates .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with kinase ATP pockets (e.g., docking score ≤ -8.0 kcal/mol suggests high affinity) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD ≤ 2.0 Å acceptable) .
- Free energy calculations : Apply MM/GBSA to estimate ΔG and validate with SPR (e.g., K ≤ 100 nM) .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- PK/PD modeling : Integrate plasma concentration-time profiles (e.g., non-compartmental analysis in Phoenix WinNonlin) with efficacy endpoints .
- Metabolite identification : Use LC-MS/MS (Q-TOF) to detect active metabolites in plasma, which may explain enhanced in vivo activity .
- Tissue distribution studies : Employ radiolabeled compound (e.g., H) to quantify accumulation in target organs .
Q. What methods separate enantiomers if chirality is introduced during synthesis?
Q. How can stability under physiological conditions be evaluated for preclinical development?
- Forced degradation studies : Expose to pH 1–13 buffers, HO (3%), and light (ICH Q1B) to identify degradation pathways .
- Solid-state stability : Store under accelerated conditions (40°C/75% RH for 6 months) and analyze via PXRD to detect polymorphic changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
